3-Chloro-2-fluoro-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoro-6-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5ClFN. It is a fluorinated building block commonly used in organic synthesis and various industrial applications. The compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyridine ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which it belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how they interact with their targets.
Biochemical Pathways
Fluoropyridines are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that they may play a role in the formation of carbon-carbon bonds in biochemical pathways.
Pharmacokinetics
Its molecular weight is 14556 , which could influence its absorption and distribution
Result of Action
Given its potential use in the synthesis of pharmaceuticals and agrochemicals , it may contribute to the therapeutic effects of these compounds.
Action Environment
The action of 3-Chloro-2-fluoro-6-methylpyridine can be influenced by various environmental factors. For instance, it is recommended to be stored in a refrigerator , suggesting that its stability could be affected by temperature. Additionally, its reactivity in Suzuki–Miyaura cross-coupling reactions could be influenced by the presence of a transition metal catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-methylpyridine typically involves the halogenation of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by catalytic hydrogenation using 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours . This method yields the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of phase-transfer catalysts and controlled temperature conditions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Chloro-2-fluoro-6-methylpyridine has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-6-methylpyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-4-methylpyridine
Uniqueness
3-Chloro-2-fluoro-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and makes it a versatile building block in organic synthesis. Compared to similar compounds, it offers a unique combination of electronic and steric effects that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
3-chloro-2-fluoro-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJAFDDPOQNOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.